2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes ethoxy groups, a methylbenzoyl moiety, and a carbohydrazonoyl linkage. Its molecular formula is C26H26N2O5, and it has a molecular weight of 446.508 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methylbenzoyl hydrazine: This involves the reaction of 2-methylbenzoic acid with hydrazine hydrate under reflux conditions.
Formation of carbohydrazonoyl intermediate: The 2-methylbenzoyl hydrazine is then reacted with ethyl 4-ethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the carbohydrazonoyl intermediate.
Final coupling reaction: The carbohydrazonoyl intermediate is coupled with 2-ethoxy-4-hydroxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific substitution pattern and the presence of ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
765274-34-8 |
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Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O5/c1-4-31-21-13-11-20(12-14-21)26(30)33-23-15-10-19(16-24(23)32-5-2)17-27-28-25(29)22-9-7-6-8-18(22)3/h6-17H,4-5H2,1-3H3,(H,28,29)/b27-17+ |
InChI Key |
YQOZEXTXDPYBCR-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3C)OCC |
Origin of Product |
United States |
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